![molecular formula C13H14ClF3N2O2 B2588057 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide CAS No. 297150-40-4](/img/structure/B2588057.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide
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Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide, also known as CTMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. CTMP belongs to the class of phenylmorpholines and is a selective inhibitor of protein kinase B (PKB/Akt).
Scientific Research Applications
Agrochemicals
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide: and its derivatives play a crucial role in crop protection. Specifically, they are used to safeguard crops from pests. One notable example is fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market. Over 20 new TFMP-containing agrochemicals have since acquired ISO common names. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their effectiveness in pest control .
Pharmaceuticals
Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many more are undergoing clinical trials. The fluorine atom’s properties, along with the pyridine motif, contribute to their biological activities. Expect further discoveries regarding novel applications of TFMP in the future .
Veterinary Products
In addition to human medicine, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds demonstrate potential for addressing health challenges in animals .
Fragment-Based Covalent Ligand Discovery
The compound N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide serves as a valuable electrophilic fragment in fragment-based covalent ligand discovery. Researchers can use it alone or incorporate it into bifunctional tools, such as electrophilic PROTAC® molecules, for targeted protein degradation .
Organic Transformations
The 3,5-bis(trifluoromethyl)phenyl motif is widely used in promoting organic transformations. Researchers leverage this motif ubiquitously in H-bond catalysts, contributing to advancements in synthetic chemistry .
Other Applications
While the above fields highlight major applications, it’s worth noting that TFMP derivatives may find use in other areas as well. As research continues, we may uncover additional novel applications for this intriguing compound .
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2/c14-10-2-1-9(13(15,16)17)7-11(10)18-12(20)8-19-3-5-21-6-4-19/h1-2,7H,3-6,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZPLSLWRSDHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328819 |
Source
|
Record name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholin-4-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24825890 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
297150-40-4 |
Source
|
Record name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholin-4-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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